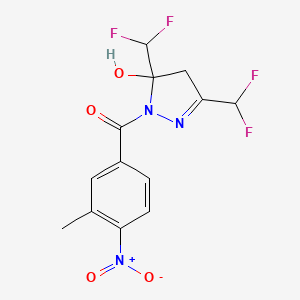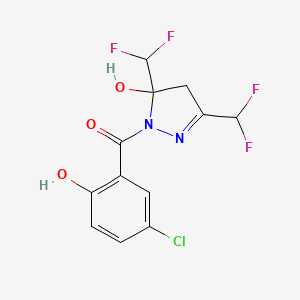
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, differentiation, and survival. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol also inhibits the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and proliferation. Additionally, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the expression of various genes and proteins that are involved in cell growth, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool, including its high potency, selectivity, and low toxicity. 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to be stable in various experimental conditions. However, the limitations of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experimental settings.
Orientations Futures
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several potential future directions for research and development. One potential direction is the optimization of the synthesis method to improve the yield and purity of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. Another direction is the development of novel derivatives of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the molecular mechanisms of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in various research fields.
In conclusion, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising research tool with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in various research fields.
Applications De Recherche Scientifique
3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, 3,5-bis(difluoromethyl)-1-(3-methyl-4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O4/c1-6-4-7(2-3-9(6)20(23)24)11(21)19-13(22,12(16)17)5-8(18-19)10(14)15/h2-4,10,12,22H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYFPVWIBFIAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-methyl-4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266207.png)
![4-ethoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4266212.png)
![2-[(4-ethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4266220.png)
![methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266222.png)
![6-({[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4266225.png)

![6-bromo-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266245.png)

![3,5-bis(difluoromethyl)-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266261.png)
![3-methyl-1-[(2,4,5-trichlorophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266264.png)

![8-ethoxy-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266283.png)
